molecular formula C13H12ClN3O B1663482 N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea CAS No. 97627-24-2

N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea

Cat. No.: B1663482
CAS No.: 97627-24-2
M. Wt: 261.70 g/mol
InChI Key: ZSBWDKCIIZYQIR-UHFFFAOYSA-N
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Description

Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- is a chemical compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with a 2-chloro-6-methylphenyl group and a 4-pyridinyl group

Preparation Methods

The synthesis of Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- typically involves the reaction of 2-chloro-6-methylaniline with 4-pyridinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- can be compared with other similar compounds, such as:

The uniqueness of Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea, commonly referred to as CMPU, is a synthetic organic compound notable for its diverse biological activities. Its molecular formula is C13H12ClN3O, and it has garnered attention in various fields, particularly in pharmacology and plant biology. This article delves into the biological activity of CMPU, highlighting its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

CMPU features a urea functional group combined with a chloro-substituted aromatic ring and a pyridine moiety. This unique structure contributes to its reactivity and biological interactions.

Property Details
Molecular Formula C13H12ClN3O
Molecular Weight 275.73 g/mol
Appearance White solid

Biological Activity Overview

CMPU exhibits a range of biological activities, including:

  • Anticonvulsant Activity : Initial studies indicate that CMPU shows significant anticonvulsant effects at doses as low as 30 mg/kg without causing ataxia until reaching 300 mg/kg, suggesting a favorable therapeutic index for treating seizure disorders.
  • Plant Growth Regulation : CMPU has been identified as a potent plant growth regulator, exhibiting strong effects on cell division, differentiation, and enlargement at low concentrations . It has been shown to promote growth in various plant species, including legumes and solanaceae.
  • Antibacterial Potential : Preliminary investigations suggest that CMPU may interact with specific biological targets such as neurotransmitter receptors or enzymes involved in seizure pathways. Further studies are needed to elucidate these interactions through techniques like molecular docking.

The biological activity of CMPU can be attributed to its structural features that facilitate interactions with biological targets:

  • Receptor Binding : CMPU may bind to neurotransmitter receptors involved in the modulation of neuronal excitability, contributing to its anticonvulsant properties.
  • Enzyme Inhibition : The compound's urea group may allow it to inhibit specific enzymes critical for cellular processes in both plants and microorganisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of CMPU:

  • Anticonvulsant Studies : In animal models, CMPU demonstrated significant anticonvulsant effects at doses lower than traditional treatments, indicating its potential as a new therapeutic agent for epilepsy.
  • Plant Growth Regulation : Research has shown that CMPU effectively promotes callus formation in tobacco plants at concentrations ranging from 0.0005 to 0.001 ppm, outperforming traditional plant growth regulators like benzyladenine .
  • Comparative Analysis : A comparative study highlighted the efficacy of CMPU against similar compounds, demonstrating superior activity due to its unique chloro and methyl substituents on the phenyl ring.

Properties

IUPAC Name

1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10/h2-8H,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBWDKCIIZYQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276315
Record name Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97627-24-2
Record name CI-953 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097627242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-953 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3RY2G8I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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